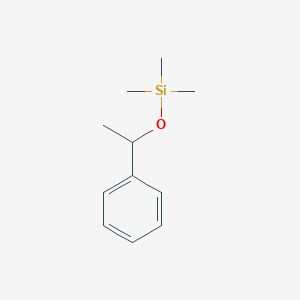
Silane, trimethyl(1-phenylethoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, trimethyl(1-phenylethoxy)- is a useful research compound. Its molecular formula is C11H18OSi and its molecular weight is 194.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality Silane, trimethyl(1-phenylethoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Silane, trimethyl(1-phenylethoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Properties and Structure
Silane, trimethyl(1-phenylethoxy)- has the chemical formula C11H18OSi and features a trimethylsilyl group attached to a phenylethoxy moiety. This structure enables its reactivity in various chemical processes, making it valuable in organic synthesis and surface modification.
Applications in Organic Synthesis
1. Cross-Coupling Reactions
Silane, trimethyl(1-phenylethoxy)- is utilized in cross-coupling reactions, particularly involving Grignard reagents. Research indicates that it can facilitate the formation of carbon-carbon bonds, enhancing the efficiency of organic syntheses. For instance, studies have shown its effectiveness in coupling reactions with alkyl halides under metal-catalyzed conditions .
2. Etherification Reactions
The compound also plays a role in etherification reactions. It has been shown to react with various electrophiles to produce ethers efficiently. For example, using catalytic amounts of triflimide, high yields of ether products can be achieved when reacting with substrates like 1-phenylethyl acetate .
Applications in Surface Modification
1. Hydrophobic Coatings
Silane, trimethyl(1-phenylethoxy)- is effective in creating hydrophobic surfaces. Its ability to bond with inorganic substrates allows for the modification of surface energy, making it suitable for applications such as water-repellent coatings on glass and ceramics .
2. Self-Assembled Monolayers
The compound can form self-assembled monolayers (SAMs) on various substrates. These SAMs are crucial for applications in microfabrication and nanotechnology, where they serve as orientation layers or anti-stiction coatings for micro-electromechanical systems (MEMS) .
Table 1: Comparison of Silane Applications
| Application Area | Specific Use | Benefits |
|---|---|---|
| Organic Synthesis | Cross-Coupling Reactions | Efficient carbon-carbon bond formation |
| Etherification | High yield of ether products | |
| Surface Modification | Hydrophobic Coatings | Enhanced water repellency |
| Self-Assembled Monolayers | Improved microfabrication processes |
Table 2: Performance of Silane in Surface Treatments
| Substrate Type | Treatment Method | Result |
|---|---|---|
| Glass | Silane Coating | Increased hydrophobicity |
| Metals | SAM Formation | Enhanced adhesion properties |
| Polymers | Surface Energy Modification | Improved durability and resistance |
Case Studies
Case Study 1: Enhancing Adhesion in Composite Materials
A study demonstrated that incorporating silane, trimethyl(1-phenylethoxy)- into composite materials significantly improved adhesion between the polymer matrix and inorganic fillers. This enhancement was attributed to the silane's ability to form strong covalent bonds with both organic and inorganic components .
Case Study 2: Development of Water-Repellent Surfaces
In another research project, silane was applied to create water-repellent surfaces on architectural glass. The treated surfaces exhibited high contact angles for water droplets, indicating effective hydrophobicity and reduced maintenance needs for cleaning .
特性
CAS番号 |
14856-75-8 |
|---|---|
分子式 |
C11H18OSi |
分子量 |
194.34 g/mol |
IUPAC名 |
trimethyl(1-phenylethoxy)silane |
InChI |
InChI=1S/C11H18OSi/c1-10(12-13(2,3)4)11-8-6-5-7-9-11/h5-10H,1-4H3 |
InChIキー |
BZOXVMMTSDEJEL-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)O[Si](C)(C)C |
正規SMILES |
CC(C1=CC=CC=C1)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















